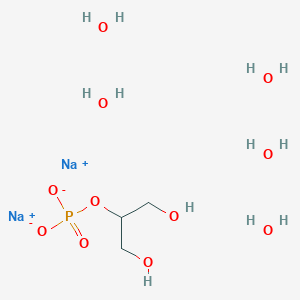

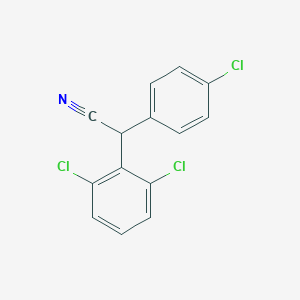

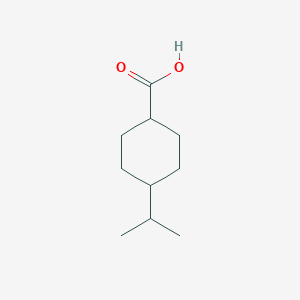

![molecular formula C36H39NO6 B032105 N-[(2R,3R,4R,5S,6R)-2,4,5-三(苯甲氧基)-6-(苯甲氧基甲基)氧杂-3-基]乙酰胺 CAS No. 4171-69-1](/img/structure/B32105.png)

N-[(2R,3R,4R,5S,6R)-2,4,5-三(苯甲氧基)-6-(苯甲氧基甲基)氧杂-3-基]乙酰胺

描述

Synthesis Analysis

The synthesis of acetamides involves various chemical pathways, including reactions derived from amino-phenyl-oxadiazoles, showing a broad spectrum of biological activities. For instance, compounds synthesized from 2-amino-5-alkoxyphenyl-1,3,4-oxadiazoles demonstrated significant anti-inflammatory and analgesic activities, indicating the influence of alkoxyphenyl substituents on their biological activities (Mazzone et al., 1987).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their biological and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for this analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, highlighting the importance of molecular structure in predicting the compound's behavior and interaction (Ping, 2007).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, offering insights into their reactivity and potential applications. The synthesis and radiosynthesis of chloroacetanilide herbicides, such as acetochlor, involve reductive dehalogenation, indicating the complex reactions these compounds can undergo to yield high-specific-activity products for studying their metabolism and action mode (Latli & Casida, 1995).

Physical Properties Analysis

The physical properties of acetamides, including melting points, solubility, and crystalline structure, are essential for their application in material science and chemistry. These properties are influenced by the molecular structure and substituents present in the compound. For example, the analysis of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed a dimer formation via N—H⋯N hydrogen bonds in its crystal structure, demonstrating the importance of physical interactions in the compound's stability and properties (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of acetamides, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are critical for their application in organic synthesis and drug development. The synthesis of novel acetamides with anti-inflammatory activity indicates the chemical versatility and potential for therapeutic applications of these compounds (Sunder & Maleraju, 2013).

科学研究应用

高级氧化工艺

高级氧化工艺 (AOP) 已被广泛研究用于降解对乙酰氨基酚,这是一种与目标化学结构相关的化合物。这些工艺导致产生各种副产品,并涉及可能与理解 N-[(2R,3R,4R,5S,6R)-2,4,5-三(苯甲氧基)-6-(苯甲氧基甲基)氧杂-3-基]乙酰胺在类似条件下的行为有关的机制。Qutob 等人 (2022) 的研究提供了对这些副产物的降解途径、动力学和生物毒性的全面见解,这可能有助于评估相关化合物的环境影响和安全性 (Qutob、Hussein、Alamry 和 Rafatullah,2022)。

氯胺酮抗抑郁作用的药理学

氯胺酮是一种结构独特但药理学相关的物质,其独特的抗抑郁作用为类似化合物的潜在研究应用提供了见解。Aleksandrova 等人 (2017) 批判性地评估了氯胺酮作用的 NMDA 受体假说,强调了其代谢物羟基去甲氯胺酮在介导抗抑郁作用中的作用。这表明具有类似药理学特征的化合物可能在治疗抑郁症和其他精神疾病方面具有治疗潜力 (Aleksandrova、Wang 和 Phillips,2017)。

合成有机化学

合成有机化学的研究导致了化学选择性 N-酰化试剂的开发和基于 N-Ar 轴的手性轴的探索,正如 Kondo 和 Murakami (2001) 所述。他们关于 N-酰基-N-(2-三氟甲基苯基)乙酰胺和相关衍生物的合成和评估的工作强调了立体化学在增强新化合物药理学特征中的重要性。此类研究对于设计和合成具有改进的疗效和安全性特征的新型治疗剂至关重要 (Kondo 和 Murakami,2001)。

AMPA 受体激动剂用于抑郁症治疗

Yang 等人 (2012) 讨论了 AMPA 受体激动剂在抑郁症治疗中的作用,表明调节谷氨酸能传递的化合物有可能作为快速作用的抗抑郁剂。这一研究领域有望开发出起效快、副作用小的新型抗抑郁药,类似于氯胺酮及其衍生物观察到的治疗效果 (Yang、Zhou、Li、Yang 和 Szewczyk,2012)。

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAVJMRMSMGKO-JZPVOVDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

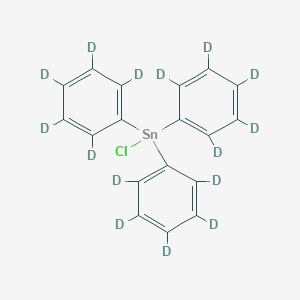

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

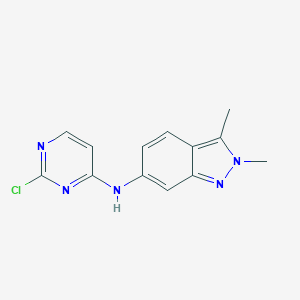

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

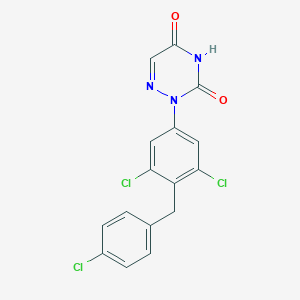

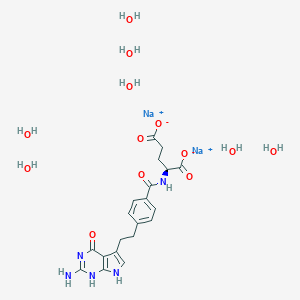

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)